4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester
Overview
Description
Chemical Reactions Analysis
Esters, including 4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester, can undergo a variety of reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In this reaction, the ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water . Borderline solubility occurs in those molecules that have three to five carbon atoms .Scientific Research Applications
Synthesis and Biological Activity
4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester and its derivatives are prominently featured in the synthesis of novel bioactive compounds. These substances serve as key intermediates in the production of various biologically active molecules, showcasing a wide range of applications in medicinal chemistry and drug development.
Antibacterial and Antifungal Activities
A study by Ragavan, Vijayakumar, and Kumari (2009) explored the synthesis of alpha-oxy/thio substituted-beta-keto esters through efficient cross-Claisen condensation. These esters were then converted into 4-oxy/thio substituted-1H-pyrazol-5(4H)-ones, which were screened for their antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance (Ragavan, Vijayakumar, & Kumari, 2009).
Herbicidal Activities
In another study, Xu et al. (2008) synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives from ethyl 2-(3-trifluoromethylphenyl)acetate. These compounds were evaluated for their herbicidal activities, showcasing the utility of pyridazine derivatives in agricultural chemistry (Xu et al., 2008).
Antimicrobial Activity
Turan-Zitouni, Blache, and Güven (2001) reported on the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid, ethyl esters, which were reacted with hydrazine hydrate to produce hydrazides. These hydrazides were further treated with various aldehydes to obtain arylidenehydrazides, which were examined for their antimicrobial activity, demonstrating the potential of these compounds in the development of new antimicrobial agents (Turan-Zitouni, Blache, & Güven, 2001).
Chemical Synthesis and Mechanistic Studies
The research also extends into the realm of chemical synthesis and mechanistic studies, where these compounds are employed in the synthesis of complex molecules and in understanding reaction pathways.
- Divergent Synthesis: Rossi et al. (2007) described the divergent and solvent-dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines. This study offers insights into the synthesis of 5,6-dihydro-4H-pyridazines and related compounds, contributing to the understanding of reaction mechanisms in organic synthesis (Rossi et al., 2007).
Future Directions
While specific future directions for 4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester are not available, it’s worth noting that similar compounds are key precursors for the production of angiotensin-converting enzyme (ACE) inhibitors . These are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure . The preparation of their key chiral precursor is of special and increasingly interests .
Properties
IUPAC Name |
ethyl 3-oxo-3-pyridazin-4-ylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-11-6-7/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYWLWFKXLSZIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN=NC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298178 | |
Record name | Ethyl β-oxo-4-pyridazinepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51149-09-8 | |
Record name | Ethyl β-oxo-4-pyridazinepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51149-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl β-oxo-4-pyridazinepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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